molecular formula C21H21N7O B2973180 (E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578736-48-8

(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2973180
CAS No.: 578736-48-8
M. Wt: 387.447
InChI Key: ISRZHQAQSCKPBO-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a planar heterocyclic core fused with a quinoxaline moiety. Key structural features include:

  • An (E)-configured pyridin-4-ylmethyleneamino group at position 1, introducing a rigid Schiff base linkage and a pyridine substituent that may enhance binding to metalloenzymes or receptors.
  • A sec-butyl carboxamide at position 3, contributing to lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

2-amino-N-butan-2-yl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-3-13(2)25-21(29)17-18-20(27-16-7-5-4-6-15(16)26-18)28(19(17)22)24-12-14-8-10-23-11-9-14/h4-13H,3,22H2,1-2H3,(H,25,29)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRZHQAQSCKPBO-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrrolo[2,3-b]quinoxaline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Pyrrolo[2,3-b]quinoxaline derivatives have been shown to exhibit significant interactions with various biological targets, including kinases and phosphodiesterases. For instance, studies indicate that these compounds can inhibit Eph kinases with low nanomolar affinity, demonstrating selectivity among a broad spectrum of human kinases . The structural characteristics of these compounds contribute to their binding efficacy and specificity.

Antioxidant Activity

Research has demonstrated that pyrrolo[2,3-b]quinoxaline derivatives possess notable antioxidant properties. In particular, the compound this compound was evaluated for its ability to scavenge free radicals. The DPPH assay indicated that it exhibited significant radical scavenging activity comparable to established antioxidants such as Trolox and gallic acid .

Anticancer Properties

The anticancer potential of pyrrolo[2,3-b]quinoxaline derivatives has been widely studied. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, the inhibition of phosphodiesterase 4B (PDE4B) has been linked to anti-inflammatory effects that may enhance the therapeutic outcomes in cancer treatment . The ability to modulate cytokine signaling pathways further supports their role in cancer therapy.

Antibacterial and Anti-HIV Activity

Pyrrolo[2,3-b]quinoxaline derivatives also exhibit antibacterial and anti-HIV properties. Studies have reported that certain derivatives can inhibit the growth of pathogenic bacteria and display activity against HIV by interfering with viral replication mechanisms . This broad spectrum of activity highlights the potential for these compounds in developing new antimicrobial agents.

Case Studies

A study conducted on a series of pyrrolo[2,3-b]quinoxaline derivatives revealed their effectiveness in reducing inflammation in models of cytokine storm associated with viral infections. The tested compounds showed over 90% inhibition of PDE4B at concentrations as low as 30 µM, providing evidence for their therapeutic potential in treating inflammatory diseases such as COVID-19 .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Activity Method Findings
AntioxidantDPPH AssaySignificant radical scavenging activity comparable to Trolox; rate constant: 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} .
AnticancerCell Proliferation AssaysInduced apoptosis in various cancer cell lines; effective against multiple cancer types .
AntibacterialZone of Inhibition TestInhibited growth of several pathogenic bacteria strains; potential for new antibiotic development .
Anti-HIVViral Replication InhibitionReduced viral load in infected cell cultures; mechanism involves interference with replication processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulkiness : The sec-butyl group in the target compound balances lipophilicity and steric hindrance, contrasting with the bulkier cyclohexenyl ethyl () or compact cyclopentyl () groups.
  • Solubility : The methoxyethyl chain in ’s compound likely increases water solubility, whereas the sec-butyl and cyclohexenyl groups in the target and compounds favor lipid bilayer penetration .

Stability and Fragmentation Patterns (Mass Spectrometry)

highlights critical differences in stability among isomeric oxazinoquinolines under electron impact, with broader implications for pyrroloquinoxaline analogs:

  • Pyridine vs. Benzene Substituents : The pyridinylmethylene group in the target compound may stabilize molecular ions ([M]+•) more effectively than benzylidenes due to nitrogen’s electron-deficient nature, reducing fragmentation intensity .
  • Alkyl Chain Effects : The sec-butyl group’s branched structure could hinder methyl radical elimination (a common fragmentation pathway in ’s dimethyl-substituted compounds), preserving [M]+• peak intensity compared to linear chains .

Research Findings and Implications

While direct pharmacological data for the target compound are absent, insights from analogous compounds suggest:

  • Kinase Inhibition Potential: Pyrroloquinoxaline derivatives often target ATP-binding pockets in kinases. The pyridinylmethylene group may improve selectivity for kinases with aromatic residue-rich active sites (e.g., EGFR or VEGFR) .
  • Metabolic Stability : The sec-butyl chain’s steric protection could reduce cytochrome P450-mediated oxidation, enhancing metabolic stability compared to ’s cyclohexenyl ethyl group .
  • Synergy with Fragmentation Data : ’s findings on substituent-driven stability align with the hypothesis that the target compound’s pyridine and sec-butyl groups enhance MS detectability and synthetic reproducibility .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

The synthesis typically involves multi-step reactions, including condensation of pyridine-4-carboxaldehyde derivatives with quinoxaline precursors. For example, Schiff base formation via (E)-configuration stabilization under controlled pH and temperature is critical for ensuring stereochemical integrity. Post-condensation, carboxamide functionalization is achieved using sec-butylamine under anhydrous conditions, followed by purification via column chromatography .

Q. What analytical techniques are recommended for structural characterization of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for confirming molecular weight and connectivity. X-ray crystallography is advised for resolving stereochemical ambiguities, particularly for the (E)-configuration of the pyridinylmethylene moiety. Computational validation using density functional theory (DFT) can cross-verify experimental NMR chemical shifts .

Q. How should researchers safely handle and store this compound in laboratory settings?

Strict adherence to OSHA guidelines is required. Use fume hoods for handling powdered forms, and store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the carboxamide group. Degradation products should be monitored via HPLC every six months during long-term storage .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Microbial screening using agar diffusion assays (e.g., against E. coli or S. aureus) at concentrations of 10–100 µM is recommended. Dose-response curves and IC₅₀ calculations should employ spectrophotometric methods. Include positive controls like ciprofloxacin to validate assay sensitivity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., transition state analysis via Gaussian 16) can predict activation energies for key steps like Schiff base formation. Machine learning models trained on reaction databases (e.g., Reaxys) can narrow down optimal solvents (e.g., DMF vs. THF) and catalyst systems. Experimental validation should follow a Design of Experiments (DoE) approach to minimize trial-and-error iterations .

Q. What strategies resolve contradictions between computational predictions and experimental data in reactivity studies?

Discrepancies often arise from solvent effects or unaccounted steric hindrance. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or DMSO) improve accuracy. For example, if DFT predicts faster carboxamide formation than observed experimentally, revisiting solvation-free energy calculations or testing alternative coupling agents (e.g., HATU vs. EDC) is advised .

Q. How can degradation pathways be systematically studied under varying environmental conditions?

Accelerated stability studies under ICH Q1A guidelines (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify degradation products. For photostability, expose samples to UV light (320–400 nm) and track carbonyl or amine oxidation byproducts. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .

Q. What reactor design principles apply to scaling up synthesis while maintaining stereochemical purity?

Continuous-flow reactors with precise temperature control (±1°C) are preferred for exothermic steps like carboxamide coupling. Computational fluid dynamics (CFD) simulations optimize mixing efficiency to prevent racemization. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in real-time, reducing purification bottlenecks .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Use AutoDock Vina or Schrödinger Suite to model binding to receptors like kinase domains. Parameterize the pyrroloquinoxaline core using partial charges derived from electrostatic potential (ESP) calculations. Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability. Cross-reference with mutagenesis data to confirm critical residues .

Q. What advanced spectroscopic methods elucidate dynamic behavior in solution (e.g., tautomerism)?

Variable-temperature NMR (VT-NMR) between 25°C and 60°C can detect proton exchange processes. Time-resolved fluorescence spectroscopy quantifies excited-state interactions of the pyridine moiety. For tautomerism, isotopic labeling (¹⁵N or ²H) combined with 2D EXSY NMR provides kinetic parameters .

Methodological Notes

  • Contradiction Management : When computational and experimental data conflict, prioritize empirical validation but refine models iteratively .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish antimicrobial activity from general toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.